(R)-4-Isopropylthiazolidine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of (R)-4-Isopropylthiazolidine-2-thione involves the reaction of amino alcohols with CS2 and KOH, followed by dehydrochlorination with cinnamyl chloride in the presence of Et3N to yield the target compound (L. Ye, 1998). A highly stereoselective aminolysis of 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione has also been reported as a synthesis method, indicating chiral recognition and potential for producing optically active compounds (T. Jeong & K. Park, 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography, which reveals details about the arrangement of atoms within the molecule and their stereochemical relationships. For instance, the structure of a closely related compound, (R)-N-Acetylthiazolidine-2-Thione-4-Carbonyl TT, was elucidated to show specific configurations and electronic structures (L. Ye, 1998).
Chemical Reactions and Properties
(R)-4-Isopropylthiazolidine-2-thione participates in various chemical reactions, including aminolysis with racemic amines, leading to the formation of optically active amides and amines. This process is influenced by the steric environment around the reacting centers, demonstrating the compound's reactivity and potential for use in synthesizing complex molecules (T. Jeong & K. Park, 1989).
Scientific Research Applications
Chiral Auxiliary in Titanium-Mediated Aldol Reactions : (S)-4-isopropyl-1-phenylimidazolidin-2-thione has been shown to effectively serve as a chiral auxiliary in titanium-mediated aldol reactions. This enables the enantioselective synthesis of (R)-baclofen, a significant advancement in organic synthesis (Khatik, Khurana, Kumar, & Nair, 2011).
Pharmaceutical Applications : New 1,3-thiazolidine-4-one derivatives of ibuprofen, which include compounds related to (R)-4-Isopropylthiazolidine-2-thione, have shown increased antioxidant potential. These derivatives offer potential as anti-inflammatory drugs with antioxidant activity comparable to vitamin E (Vasincu, Apotrosoaei, Pânzariu, Buron, Routier, & Profire, 2014).
Quantum Chemistry Insights : The reaction of bromopropyl chloride with thiazolidine 2 thione and (R) thiazolidine 2 thione 4 carboxylic ethyl ester produces optically active products, providing insights into reaction enthalpies and the transition state of reactants (Li, Guo, Tian, Zhao, & Huang, 1998).
Molecular Structure Analysis : Studies on the crystal and molecular structure of related thiazolidine compounds at low temperatures have revealed that the thiazoline ring is planar and provided insights into the conformation of isopropyl groups (Pèpe & Pierrot, 1976).
Synthesis of Chiral Compounds : Chiral 3Acyl-4-alkylthiazolidine-2-thiones can be prepared and used for enantioselective acyl transfer to amine and amino acid racemates, demonstrating their utility in synthesizing optically active compounds (Yadav & Dubey, 2002).
Antifungal Applications : Simple 1,3-thiazolidine-2-thione derivatives exhibit strong antifungal activity against various pathogenic fungi, highlighting their potential in developing new antifungal agents (Chen, Du, Liu, Wang, Li, & Xu, 2015).
Safety And Hazards
- ®-4-Isopropylthiazolidine-2-thione may cause skin and eye irritation. Proper handling and protective equipment are recommended.
- It is essential to follow safety guidelines when working with this compound due to its potential toxicity.
Future Directions
- Investigate its biological activities further, including potential therapeutic applications.
- Explore its interactions with specific enzymes or receptors.
- Optimize synthetic routes for improved yields and enantioselectivity.
properties
IUPAC Name |
(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIZUGZKLJDJLE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552526 | |
Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Isopropylthiazolidine-2-thione | |
CAS RN |
110199-16-1 | |
Record name | (4R)-4-(Propan-2-yl)-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-4-Isopropyl-1,3-thiazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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